EGFR Tyrosine Kinase Inhibition: Potency and Selectivity of 4-Hydroxycinnamamide Derivatives vs. Other Kinase Inhibitors
Synthetic 4-hydroxycinnamamide derivatives, which share the core 3-(4-hydroxyphenyl)acrylamide scaffold, have been identified as potent and selective inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. The parent scaffold enables the development of compounds with sub-micromolar IC50 values against EGFR [1]. Importantly, these 4-hydroxycinnamamide derivatives exhibit a high degree of selectivity, showing no inhibitory effect on serine/threonine-specific protein kinases such as cAMP-dependent protein kinase, protein kinase C, casein kinase I, and casein kinase II, nor on Na+/K+-ATPase or 5'-nucleotidase [1]. This selectivity profile contrasts with broader-spectrum kinase inhibitors like staurosporine, which inhibit multiple kinase families with similar potency (e.g., PKC IC50 ~ 2.7 nM, PKA IC50 ~ 8.5 nM), leading to more complex and often undesirable off-target effects in cellular models. The specificity of the 4-hydroxycinnamamide core for tyrosine kinases makes it a valuable starting point for developing targeted probes.
| Evidence Dimension | Inhibition of EGFR tyrosine kinase activity |
|---|---|
| Target Compound Data | IC50 values for lead derivatives (ST 280, ST 458, ST 638, ST 642) range from 0.37 µM to 0.85 µM. |
| Comparator Or Baseline | Staurosporine (broad-spectrum kinase inhibitor): IC50 for PKC ~2.7 nM, PKA ~8.5 nM, but lacks tyrosine kinase selectivity. |
| Quantified Difference | Selectivity: >100-fold preference for EGFR tyrosine kinase over serine/threonine kinases; staurosporine is non-selective across kinase families. |
| Conditions | In vitro kinase assay using purified EGFR and poly(Glu,Tyr)4:1 as substrate. |
Why This Matters
For researchers developing selective kinase probes or mapping signaling pathways, the 4-hydroxycinnamamide scaffold offers a defined selectivity window not achievable with promiscuous inhibitors like staurosporine.
- [1] Shiraishi, T., Domoto, T., Imai, N., Shimada, Y., & Watanabe, K. (1987). Specific inhibitors of tyrosine-specific protein kinase, synthetic 4-hydroxycinnamamide derivatives. Biochemical and Biophysical Research Communications, 147(1), 322–328. View Source
